Fluvalinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: 2.0 ppb; sol in organic solvents

In water, <0.005 mg/kg

In water at 20 °C (98.6% purity): distilled water: 1.12 ug/L; pH 4: <0.35-0.56 ug/L; pH 7: 1.03 ug/L; pH 9: not stable

Freely soluble in alcohols, aromatic hydrocarbons, dichloromethane, diethyl ether

At 25 °C (91.6% purity): >500g/L in acetone, ethyl acetate, methanol, octanol, dichloromethane and toluene

Synonyms

Canonical SMILES

Mode of Action Studies

Researchers utilize fluvalinate to understand how insects develop resistance to insecticides. Fluvalinate acts by targeting insect nervous systems, disrupting nerve impulses and leading to paralysis and death. By studying the effects of fluvalinate on resistant and susceptible insect populations, scientists can elucidate the mechanisms behind resistance. This knowledge is crucial for developing new and more effective insecticides [].

Selection Pressure and Resistance Evolution

Fluvalinate can be used in controlled laboratory settings to exert selection pressure on insect populations, favoring the survival and reproduction of resistant individuals. Over multiple generations, researchers can observe how resistance to fluvalinate evolves within the population. This information helps predict how resistance might develop in the field under continued use of similar insecticides [].

Synergistic Effects and Resistance Management

Fluvalinate is sometimes combined with other insecticides or compounds known as synergists. Synergists can potentiate the effects of fluvalinate, making it more effective against resistant insects. Studying these interactions in a research setting allows scientists to develop resistance management strategies that involve using combinations of insecticides for better control [].

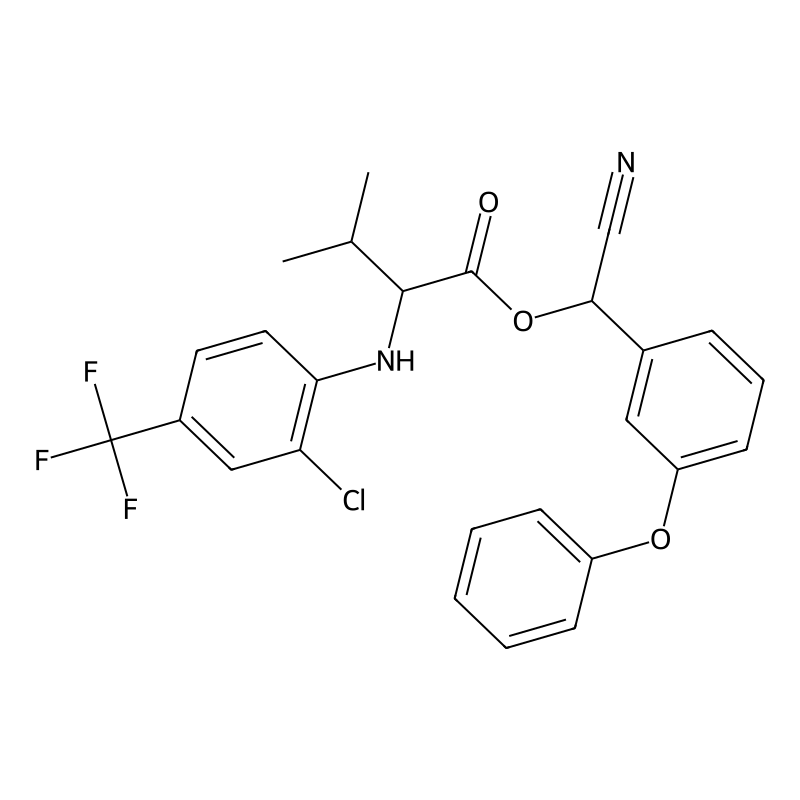

Fluvalinate is a synthetic pyrethroid insecticide, primarily used for its effectiveness against a broad spectrum of pests, including moths, beetles, and spider mites. It is characterized by its chemical structure, which includes a trifluoromethyl group and a cyano group, enhancing its insecticidal properties. Fluvalinate is known for its moderate toxicity and has been classified in the Environmental Protection Agency's toxicity class II, indicating that it poses significant risks to aquatic organisms and should be handled with care .

Originally developed in the 1980s, fluvalinate was utilized in various agricultural applications but has since been largely replaced by its more active isomer, tau-fluvalinate . The compound is typically found in emulsifiable concentrates and flowable formulations, making it suitable for diverse agricultural practices .

Fluvalinate is considered moderately toxic to humans and other mammals via oral and dermal exposure. It can cause skin irritation, dizziness, and headaches. Long-term exposure may be associated with neurotoxic effects []. Fluvalinate is also toxic to bees and other beneficial insects at high concentrations []. Due to its environmental concerns, the use of fluvalinate has been restricted or discontinued in many countries.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) when handling fluvalinate.

- Avoid contact with skin, eyes, and clothing.

- Do not apply near food or water sources.

- Follow all label instructions for safe use and disposal.

Fluvalinate acts primarily as a neurotoxin, affecting the sodium channels in the membranes of nerve cells. By prolonging the opening of these channels, fluvalinate leads to hyperexcitability of neurons, which can result in symptoms such as paralysis or death in insects . In honey bees, exposure to fluvalinate has been shown to impair learning and memory functions, significantly affecting their survival rates. This neurotoxic effect underscores the importance of careful application to avoid non-target species .

Research indicates that fluvalinate interacts negatively with honey bee behavior and physiology. Studies have shown that exposure leads to altered feeding behaviors and impaired cognitive functions related to memory acquisition . Furthermore, fluvalinate residues can persist in honey and beeswax, posing chronic exposure risks to subsequent generations of bees . These interactions highlight the need for ongoing monitoring and research into the ecological effects of fluvalinate.

Fluvalinate belongs to a class of chemicals known as pyrethroids. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Unique Features |

|---|---|

| Tau-fluvalinate | More active isomer of fluvalinate; lower toxicity; widely used in agriculture. |

| Fenvalerate | Contains a cyclopropane ring; effective against a wide range of pests; less toxic to mammals compared to fluvalinate. |

| Permethrin | Commonly used for household pest control; has greater stability in sunlight than fluvalinate. |

| Cypermethrin | Exhibits higher toxicity towards aquatic organisms; used extensively in agriculture and public health. |

| Deltamethrin | Known for its high potency against insects; often used in residential settings due to lower mammalian toxicity compared to fluvalinate. |

Fluvalinate's unique trifluoromethyl group enhances its efficacy against specific pests while contributing to its neurotoxic effects on insects. Its moderate toxicity profile necessitates careful handling and application strategies to mitigate environmental impacts.

Purity

Physical Description

Color/Form

XLogP3

Exact Mass

Boiling Point

Density

LogP

log Kow: 5.50 (HPLC measurement)

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

MeSH Pharmacological Classification

Mechanism of Action

The ... pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Pyrethroids/

Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the central nervous system have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partial protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, and most neurotransmitter release is secondary to increased sodium entry. /Pyrethroids/

The interaction of a series of pyrethroid insecticides with the sodium channels in myelinated nerve fibers of the clawed frog, Xenopus laevis, was investigated using the voltage clamp technique. Of 11 pyrethroids, 9 insecticidally active cmpd induced a slowly decaying sodium tail current on termination of a step depolarization, whereas the sodium current during depolarization was hardly affected. /Pyrethroids/

The biochemical process by which various pyrethroid insecticides alter membrane-bound ATPase activities of the squid nervous system was examined. Of the 5 ATP-hydrolyzing systems tested, only Ca(2+)-stimulated ATPase activities were clearly affected by the pyrethroids. The natural type /I/ pyrethroid, allethrin, primarily inhibits Ca-ATPase activity. /Pyrethroids/

Mode of action of pyrethrum & related cmpd has been studied more in insects & in other invertebrates than in mammals. This action involves ion transport through the membrane of nerve axons &, at least in invertebrates & lower vertebrates, it exhibits a negative temperature coefficient. In both of these important ways & in many details, the mode of action of pyrethrin & pyrethroids resembles that of DDT. Esterases & mixed-function oxidase system differ in their relative importance for metabolizing different synthetic pyrethroids. The same may be true of the constituents of pyrethrum, depending on strain, species, & other factors. /Pyrethrins and pyrethroids/

The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3H)-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels. /Pyrethrins and Pyrethroids/

... Pyrethroid esters /containing the alpha-cyano substituent/ produce an even longer delay /than those lacking the substituent/ in sodium channel inactivation, leading to a persistent depolarization of the nerve membrane without repetitive discharge, a reduction in the amplitude of the action potential, and an eventual failure of axonal conduction and a blockade of impulses. /Pyrethroid esters containing the alpha-cyano substituent/

The primary target site of pyrethroid insecticides in the vertebrate nervous system is the sodium channel in the nerve membrane. Pyrethroids without an alpha-cyano group (allethrin, d-phenothrin, permethrin, and cismethrin) cause a moderate prolongation of the transient increase in sodium permeability of the nerve membrane during excitation. This results in relatively short trains of repetitive nerve impulses in sense organs, sensory (afferent) nerve fibers, and, in effect, nerve terminals. On the other hand the alpha-cyano pyrethroids cause a long lasting prolongation of the transient increase in sodium permeability of the nerve membrane during excitation. This results in long-lasting trains of repetitive impulses in sense organs and a frequency-dependent depression of the nerve impulse in nerve fibers. The difference in effects between permethrin and cypermethrin, which have identical molecular structures except for the presence of an alpha-cyano group on the phenoxybenzyl alcohol, indicates that it is this alpha-cyano group that is responsible for the long-lasting prolongation of the sodium permeability. Since the mechanisms responsible for nerve impulse generation and conduction are basically the same throughout the entire nervous system, pyrethroids may also induce repetitive activity in various parts of the brain. The difference in symptoms of poisoning by alpha-cyano pyrethroids, compared with the classical pyrethroids, is not necessarily due to an exclusive central site of action. It may be related to the long-lasting repetitive activity in sense organs and possibly in other parts of the nervous system, which, in a more advance state of poisoning, may be accompanied by a frequency-dependent depression of the nervous impulse. /Pyrethroids/

Pyrethroids also cause pronounced repetitive activity and a prolongation of the transient increase in sodium permeability of the nerve membrane in insects and other invertebrates. Available information indicates that the sodium channel in the nerve membrane is also the most important target site of pyrethroids in the invertebrate nervous system. /Pyrethroids/

In the electrophysiological experiments using giant axons of cray-fish, the Type II pyrethroids retain sodium channels in a modified continuous open state persistently, depolarize the membrane, and block the action potential without causing repetitive firing. /Pyrethroids type II/

Diazepam, which facilitates GABA reaction, delayed the onset of action of deltamethrin and fenvalerate, but not permethrin and allethrin, in both the mouse and cockroach. Possible mechanisms of the Type II pyrethroid syndrome include action at the GABA receptor complex or a closely linked class of neuroreceptor. /Pyrethroids type II/

Tau-fluvalinate specifically acts by altering the excitability of the neurones through a specific effect on the sodium axonic channels of nerve membranes. Blockage in conduction results in raised frequency of discharges following depolarization. The permeability of the membrane to sodium is prolonged and with an increase in entry current of sodium, and a decrease in exit current of potassium over a prolonged period, the membrane remains partially depolarized, and therefore hyper-excitable. This hyper excitability leads to death of the insect. /Tau-fluvalinate/

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Associated Chemicals

Wikipedia

Biological Half Life

Methods of Manufacturing

Preparation: C. A. Henrick, B. A. Garcia, Germany 2812169 (1978 to Zoecon).

General Manufacturing Information

Synthetic pyrethroid insecticide without the usual cyclopropane ring.

Compatible with spray oils and most organic solvents.

Two stereoisomers, the D-valinate and the DL-valinate, have been used as insecticides, of which the former has the greater activity, and is the isomer now in general use.

For more General Manufacturing Information (Complete) data for FLUVALINATE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

Pyrethrins ... in pesticide formulations are analyzed using gas chromatography equipped with flame ionization detection. Average recovery is 98% with a precision of 0.0044-0.011. /Pyrethrins/

... Liquid chromatography method has been developed to quantitate pyrethrins in pesticide formulations. ... Detection was monitored at 240 nm. ... Percent coefficients of variation ranged from 1.39 to 9.68 with the majority less than 5.00. ... /Pyrethrins/

Pyrethrins were detected in soils by gas chromatography after extraction with hexane. /Pyrethrins/

For more Analytic Laboratory Methods (Complete) data for FLUVALINATE (7 total), please visit the HSDB record page.

Storage Conditions

Interactions

Stability Shelf Life

On hydrolysis 50% loss occurs: at 25 °C in 30 days (pH3 and pH6), 1-2 hr (pH9); at 42 °C in 35 days (pH3), 8 days (pH6), and 1 day (pH9). It is stable in glass > 1.5 years at 42 °C. In sunlight thin films on glass or silica gel suffered 50% loss in ca 2 days, an aqueous emulsion (1.6 g/l) in glass in 12 days. In sandy loam under aerobic conditions 50% loss occurs in about a day.

Dates

2: Sterk GM, Kolokytha PD. NEW INSIGHTS OF SIDE-EFFECTS OF TAU-FLUVALINATE ON BIOLOGICAL AGENTS AND POLLINATORS. Commun Agric Appl Biol Sci. 2015;80(2):65-70. PubMed PMID: 27145571.

3: Hillier NK, Frost EH, Shutler D. Fate of dermally applied miticides fluvalinate and amitraz within honey bee (Hymenoptera: Apidae) bodies. J Econ Entomol. 2013 Apr;106(2):558-65. PubMed PMID: 23786040.

4: Kamler M, Nesvorna M, Stara J, Erban T, Hubert J. Comparison of tau-fluvalinate, acrinathrin, and amitraz effects on susceptible and resistant populations of Varroa destructor in a vial test. Exp Appl Acarol. 2016 May;69(1):1-9. doi: 10.1007/s10493-016-0023-8. Epub 2016 Feb 24. PubMed PMID: 26910521.

5: Hubert J, Nesvorna M, Kamler M, Kopecky J, Tyl J, Titera D, Stara J. Point mutations in the sodium channel gene conferring tau-fluvalinate resistance in Varroa destructor. Pest Manag Sci. 2014 Jun;70(6):889-94. doi: 10.1002/ps.3679. Epub 2013 Nov 15. PubMed PMID: 24243563.

6: Moores GD, Wȩgorek P, Zamojska J, Field L, Philippou D. The effect of a piperonyl butoxide/tau-fluvalinate mixture on pollen beetle (Meligethes aeneus) and honey bees (Apis mellifera). Pest Manag Sci. 2012 May;68(5):795-800. doi: 10.1002/ps.2328. Epub 2012 Jan 6. PubMed PMID: 22228561.

7: Tao M, Zhang G, Pan J, Xiong C. Deciphering the groove binding modes of tau-fluvalinate and flumethrin with calf thymus DNA. Spectrochim Acta A Mol Biomol Spectrosc. 2016 Feb 15;155:28-37. doi: 10.1016/j.saa.2015.11.006. Epub 2015 Nov 4. PubMed PMID: 26571092.

8: Haarmann T, Spivak M, Weaver D, Weaver B, Glenn T. Effects of fluvalinate and coumaphos on queen honey bees (Hymenoptera: Apidae) in two commercial queen rearing operations. J Econ Entomol. 2002 Feb;95(1):28-35. PubMed PMID: 11942761.

9: Liu Z, Tan J, Huang ZY, Dong K. Effect of a fluvalinate-resistance-associated sodium channel mutation from varroa mites on cockroach sodium channel sensitivity to fluvalinate, a pyrethroid insecticide. Insect Biochem Mol Biol. 2006 Nov;36(11):885-9. Epub 2006 Sep 3. PubMed PMID: 17046602.

10: Adamczyk S, Lázaro R, Pérez-Arquillué C, Bayarri S, Herrera A. Impact of the use of fluvalinate on different types of beeswax from Spanish hives. Arch Environ Contam Toxicol. 2010 Apr;58(3):733-9. doi: 10.1007/s00244-009-9387-7. Epub 2009 Sep 16. PubMed PMID: 19756841.

11: Tsigouri AD, Menkissoglu-Spiroudi U, Thrasyvoulou A. Study of tau-fluvalinate persistence in honey. Pest Manag Sci. 2001 May;57(5):467-71. PubMed PMID: 11374166.

12: Punia JS, Roy RK. Neurophysiological alterations following fluvalinate administration in mice. Indian J Exp Biol. 1992 Apr;30(4):350-1. PubMed PMID: 1459608.

13: Sogorb A, Andreu-Moliner ES, Almar MM, del Ramo J, Núñez A. Temperature-toxicity relationships of fluvalinate (synthetic pyrethroid) on Procambarus clarkii (Girard) under laboratory conditions. Bull Environ Contam Toxicol. 1988 Jan;40(1):13-7. PubMed PMID: 3345358.

14: Strachecka A, Borsuk G, Olszewski K, Paleolog J, Lipiński Z. Proteolysis on the body surface of pyrethroid-sensitive and resistant Varroa destructor. Acta Parasitol. 2013 Mar;58(1):64-9. doi: 10.2478/s11686-013-0109-y. Epub 2013 Feb 2. PubMed PMID: 23377914.

15: Atienza J, Jiménez JJ, Bernal JL, Martín MT. Supercritical fluid extraction of fluvalinate residues in honey. Determination by high-performance liquid chromatography. J Chromatogr. 1993 Nov 26;655(1):95-9. PubMed PMID: 8308099.

16: M'Diaye K, Bounias M. Time and dose-related effects of the pyrethroid fluvalinate on haemolymph carbohydrates and gut lipids of honeybees, following in vivo injection of very low doses. Biomed Environ Sci. 1993 Jun;6(2):145-53. PubMed PMID: 8397897.

17: Miozes-Koch R, Slabezki Y, Efrat H, Kalev H, Kamer Y, Yakobson, Dag A. First detection in Israel of fluvalinate resistance in the varroa mite using bioassay and biochemical methods. Exp Appl Acarol. 2000 Jan;24(1):35-43. PubMed PMID: 10823355.

18: Corta E, Bakkali A, Barranco A, Berrueta LA, Gallo B, Vicente F, Bogdanov S. Study of the degradation products of bromopropylate, chlordimeform, coumaphos, cymiazole, flumethrin and tau-fluvalinate in aqueous media. Talanta. 2000 Jun 21;52(2):169-80. PubMed PMID: 18967974.

19: Liu P, Wang Y, Shi W. [Determination of tau-fluvalinate residue in honey by GC]. Se Pu. 2004 May;22(3):290. Chinese. PubMed PMID: 15712926.

20: Tsigouri A, Menkissoglu-Spiroudi U, Thrasyvoulou AT, Diamantidis GC. Determination of fluvalinate residues in beeswax by gas chromatography with electron-capture detection. J AOAC Int. 2000 Sep-Oct;83(5):1225-8. PubMed PMID: 11048864.